molecular formula C22H20BrNO B5990305 4-bromo-N-(3,3-diphenylpropyl)benzamide

4-bromo-N-(3,3-diphenylpropyl)benzamide

Cat. No.: B5990305
M. Wt: 394.3 g/mol
InChI Key: LXLPWGFQCQOXQB-UHFFFAOYSA-N
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Description

4-bromo-N-(3,3-diphenylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a 3,3-diphenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,3-diphenylpropyl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the fourth position.

    Formation of 3,3-diphenylpropylamine: The 3,3-diphenylpropylamine is synthesized separately by the reduction of 3,3-diphenylpropionitrile using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amidation Reaction: The final step involves the reaction of 4-bromobenzoyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,3-diphenylpropyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-bromo-N-(3,3-diphenylpropyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of benzamide derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,3-diphenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 3,3-diphenylpropyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Similar structure but with methoxy groups instead of the diphenylpropyl group.

    3-bromo-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of the diphenylpropyl group.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure but with dimethylphenyl group instead of the diphenylpropyl group.

Uniqueness

4-bromo-N-(3,3-diphenylpropyl)benzamide is unique due to the presence of the 3,3-diphenylpropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-N-(3,3-diphenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO/c23-20-13-11-19(12-14-20)22(25)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPWGFQCQOXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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